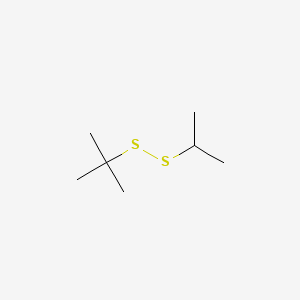
Disulfide, (1-methylethyl) (1,1-dimethylethyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with isopropyl and tert-butyl groups attached to the sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (1-methylethyl) (1,1-dimethylethyl) typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of isopropyl mercaptan and tert-butyl mercaptan using hydrogen peroxide or iodine as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation to sulfonic acids.
Industrial Production Methods
In industrial settings, the production of Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Disulfide, (1-methylethyl) (1,1-dimethylethyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfur atoms in the disulfide bond can participate in nucleophilic substitution reactions, forming new sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
科学研究应用
Disulfide, (1-methylethyl) (1,1-dimethylethyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
作用机制
The mechanism of action of Disulfide, (1-methylethyl) (1,1-dimethylethyl) involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are mediated by various enzymes and redox-active molecules, influencing cellular redox homeostasis and signaling pathways.
相似化合物的比较
Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be compared with other disulfides such as:
Disulfide, (1,1-dimethylethyl)(1-methylpropyl): Similar structure but with different alkyl groups attached to the sulfur atoms.
Disulfide, ethyl 1-methylethyl: Contains ethyl and isopropyl groups instead of isopropyl and tert-butyl groups.
The uniqueness of Disulfide, (1-methylethyl) (1,1-dimethylethyl) lies in its specific alkyl groups, which influence its reactivity and applications in various fields.
属性
CAS 编号 |
43022-60-2 |
|---|---|
分子式 |
C7H16S2 |
分子量 |
164.3 g/mol |
IUPAC 名称 |
2-methyl-2-(propan-2-yldisulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-6(2)8-9-7(3,4)5/h6H,1-5H3 |
InChI 键 |
ZWAYVJUPUDGBIH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SSC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


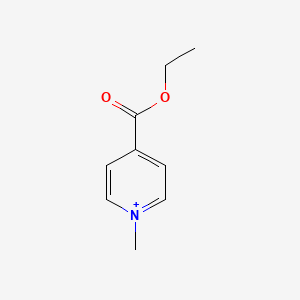
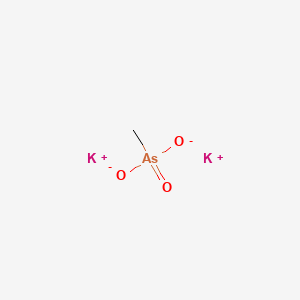
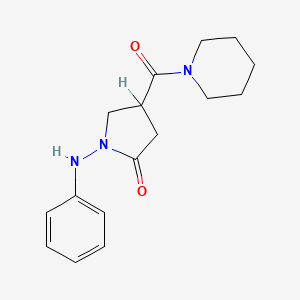
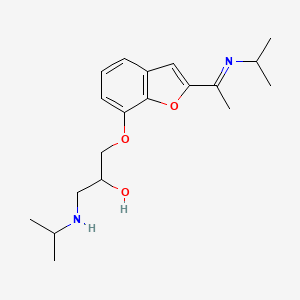

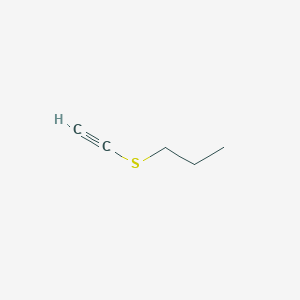
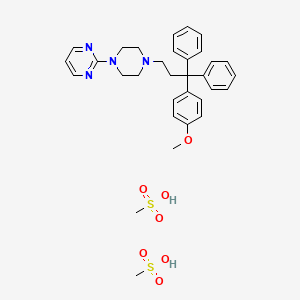
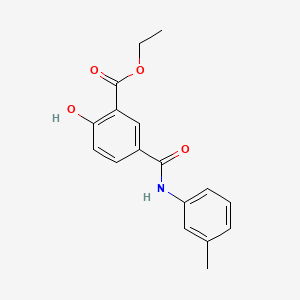
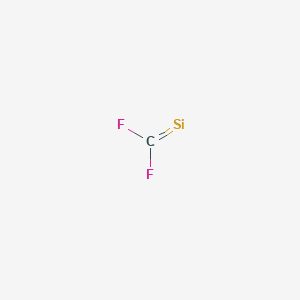

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
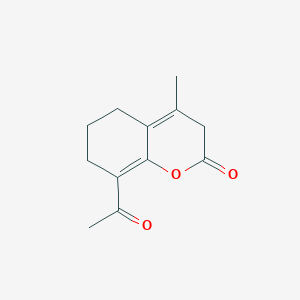
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

